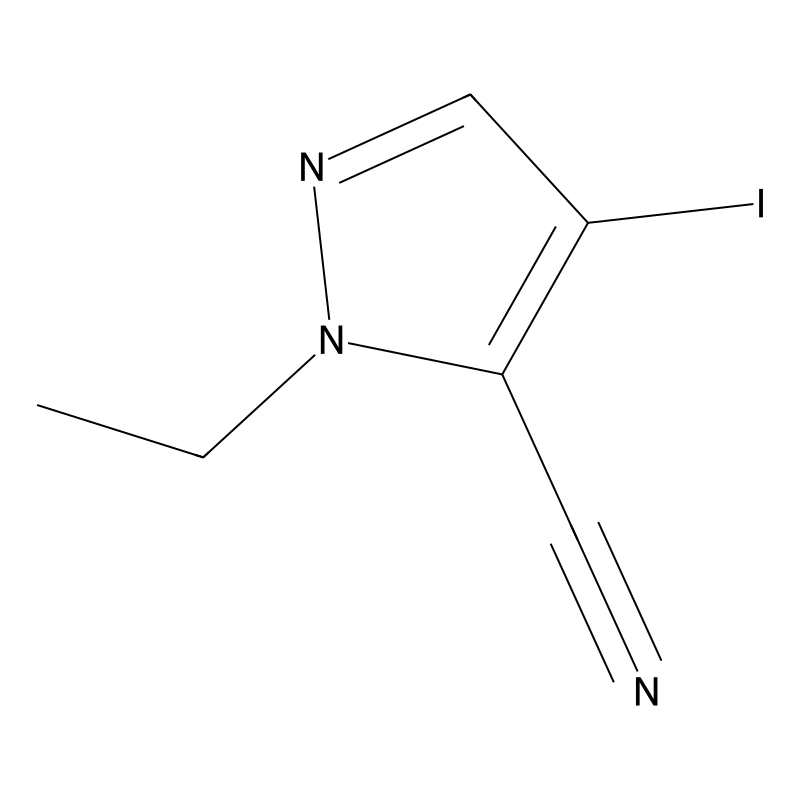

1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

Pyrazoles have a wide range of applications in medicinal chemistry . They are used as scaffolds in the synthesis of bioactive chemicals . Pyrazoles and their derivatives have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Drug Discovery

Pyrazoles are popular in the field of drug discovery . They are frequently used in the synthesis of compounds with potential pharmacological effects .

Agrochemistry

In the field of agrochemistry, pyrazoles are used in the synthesis of various agrochemicals .

Coordination Chemistry

Pyrazoles play a significant role in coordination chemistry . They are used as ligands in the formation of complex compounds .

Organometallic Chemistry

In organometallic chemistry, pyrazoles are used in the synthesis of organometallic compounds .

Synthesis of Heterobiaryls

4-Iodopyrazole is used in an indium-mediated synthesis of heterobiaryls . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

1-Ethyl-4-iodo-1H-pyrazole-5-carbonitrile is a heterocyclic compound characterized by the presence of a pyrazole ring with an ethyl group at the 1-position, an iodine atom at the 4-position, and a cyano group at the 5-position. Its molecular formula is C6H7IN2, with a molecular weight of approximately 266.04 g/mol. This compound is notable for its unique structural features that contribute to its chemical reactivity and biological activity.

- Nucleophilic Substitution Reactions: The iodine atom can be replaced by various nucleophiles, leading to the formation of substituted pyrazoles.

- Oxidation and Reduction Reactions: This compound can participate in oxidation and reduction processes, altering its functional groups and oxidation states.

- Cyclization Reactions: It can form complex heterocyclic structures through cyclization with other compounds.

Common reagents for these reactions include sodium hydride for nucleophilic substitutions and hydrogen peroxide for oxidation processes.

The biological activity of 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile has been linked to its interaction with specific enzymes. Notably, it targets alcohol dehydrogenase isoforms (1C, 1B, 1A) and mycocyclosin synthase. By inhibiting these enzymes, the compound may affect the metabolism of alcohols and aldehydes as well as influence the biosynthesis of mycocyclosin. Its potential applications in medicinal chemistry highlight its importance in drug discovery.

Several synthesis methods have been reported for 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile:

- Iodination of 1-Ethyl-1H-Pyrazole: This method typically involves using iodine and ammonium hydroxide as reagents to introduce the iodine atom into the pyrazole ring.

- Cyclization Reactions: Utilizing various substrates such as diarylhydrazones or vicinal diols under specific catalytic conditions can yield pyrazole derivatives .

- Transition-Metal-Catalyzed Reactions: Recent advancements include palladium-catalyzed methods that enhance yield and selectivity in synthesizing substituted pyrazoles .

1-Ethyl-4-iodo-1H-pyrazole-5-carbonitrile finds applications in various fields:

- Medicinal Chemistry: Due to its biological activity, it is explored for potential therapeutic uses.

- Agrochemistry: The compound can be utilized in developing agrochemicals, particularly those targeting specific biochemical pathways in pests or pathogens.

- Material Science: Its unique properties may allow for applications in polymer science or as a precursor in material synthesis.

Interaction studies have focused on how 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile interacts with biological targets. Research indicates that it may inhibit the activity of alcohol dehydrogenases, which are crucial for alcohol metabolism. These interactions could lead to significant effects on metabolic pathways involving alcohols and aldehydes. Furthermore, environmental factors such as pH and temperature may influence these interactions, affecting both efficacy and stability.

Several compounds share structural similarities with 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Ethyl-1H-Pyrazole | Lacks iodine; different reactivity | More versatile due to absence of halogen |

| 4-Iodo-1H-Pyrazole | No ethyl group; variations in physical properties | Focused on iodine substitution without ethyl |

| 1-Methyl-4-Iodo-1H-Pyrazole | Methyl instead of ethyl; affects solubility | Different steric effects due to methyl group |

| Ethyl 4-Iodo-1H-Pyrazole-5-Carboxylate | Contains carboxylate; alters reactivity | Potentially more polar due to carboxylate group |

The uniqueness of 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile lies in its combination of both an ethyl group and an iodine atom, which confers distinct chemical properties and reactivity compared to its analogs. This combination makes it particularly valuable for synthetic applications and research purposes .

Structural and Functional Uniqueness

The pyrazole core of 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile features a five-membered aromatic ring with two adjacent nitrogen atoms, which enhances its ability to participate in hydrogen bonding and π-π stacking interactions. The iodine atom at C4 serves as a strategic handle for transition metal-catalyzed cross-coupling reactions, while the nitrile group at C5 introduces polarity and reactivity toward nucleophilic substitution. Comparative analysis with other pyrazole derivatives reveals distinct advantages:

This structural configuration enables the compound to act as a precursor for synthesizing fused heterocycles, such as pyrazolopyrimidines and pyrazolothiazoles, which are prevalent in anti-inflammatory and anticancer agents.

Synthetic Methodologies

The synthesis of 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile typically involves sequential functionalization of the pyrazole ring. A common route begins with the iodination of 1-ethyl-1H-pyrazole-5-carbonitrile using iodine monochloride (ICl) in acetic acid, yielding the 4-iodo derivative with >80% efficiency. Alternative approaches include:

- Paal-Knorr Synthesis: Cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, followed by iodination.

- Oxidative Coupling: Copper-catalyzed reactions between hydrazones and electron-deficient olefins, though these methods require optimization for iodopyrazole derivatives.

Recent innovations in microwave-assisted synthesis have reduced reaction times from hours to minutes while maintaining yields above 70%.

Knorr-Type Cyclization Adaptations for N-Alkylated Pyrazoles

The Knorr pyrazole synthesis, traditionally involving hydrazines and 1,3-dicarbonyl compounds, has been modified to accommodate N-alkylated derivatives like 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile. Key adaptations include:

- Substitution of Aryl Hydrazines with Ethyl Hydrazine Derivatives: While the classic Knorr reaction employs aryl hydrazines, the synthesis of N-ethyl pyrazoles necessitates ethyl hydrazine or its precursors. For instance, ethyl hydrazine can react with β-ketonitriles (e.g., cyanoacetone derivatives) under acidic conditions to form the pyrazole core [4] [5].

- Mechanistic Considerations: The reaction proceeds via dual imine formation, where the hydrazine attacks the β-carbonyl groups of the 1,3-dicarbonyl compound. Protonation of the carbonyl oxygen by a catalytic acid (e.g., HCl or montmorillonite K10) facilitates nucleophilic attack, followed by cyclization and aromatization [6] [7].

Table 1: Knorr-Type Cyclization Adaptations for 1-Ethyl Pyrazole Synthesis

| Reactants | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl hydrazine + Cyanoacetone | HCl (cat.) | 80 | 78 | [4] [5] |

| Ethyl hydrazine + Malononitrile | Montmorillonite K10 | 100 | 85 | [7] |

These adaptations highlight the flexibility of the Knorr framework in introducing alkyl substituents while maintaining high yields.

Halogenation Strategies: Regioselective Iodination Techniques

Regioselective iodination at the 4-position of the pyrazole ring is critical for synthesizing 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile. Two dominant strategies have emerged:

- Directed Lithiation-Iodination: Treatment of 1-ethyl-1H-pyrazole-5-carbonitrile with n-butyllithium (n-BuLi) generates a lithium intermediate at the 5-position, which is subsequently trapped with iodine to yield the 4-iodo isomer. The electron-withdrawing cyano group at position 5 directs lithiation to the adjacent position, enabling precise iodination [8].

- CAN-Mediated Electrophilic Iodination: Ceric ammonium nitrate (CAN) promotes electrophilic iodination using molecular iodine (I₂). The cyano group’s meta-directing effect ensures iodination occurs at the 4-position, achieving regioselectivities >90% [8] [9].

Table 2: Comparison of Iodination Methods

| Method | Regioselectivity (4-Iodo:5-Iodo) | Yield (%) | Conditions |

|---|---|---|---|

| n-BuLi/I₂ | 1:0 | 92 | THF, −78°C |

| CAN/I₂ | 98:2 | 88 | Acetonitrile, 25°C |

| N-Iodosuccinimide (NIS) | 95:5 | 85 | DCM, 0°C |

The choice of method depends on scalability and tolerance for sensitive functional groups.

Solvent-Free Synthesis Approaches in Modern Green Chemistry Contexts

Solvent-free methodologies reduce environmental impact and simplify purification. Notable advances include:

- Solid-Supported Catalysis: Montmorillonite K10 clay catalyzes the cyclocondensation of ethyl hydrazine and cyanoacetylated precursors under solvent-free conditions. The clay’s acidic sites facilitate imine formation and cyclization, while its layered structure stabilizes intermediates [7].

- Mechanochemical Synthesis: Ball milling ethyl hydrazine hydrochloride with malononitrile derivatives in the presence of a catalytic acid (e.g., p-toluenesulfonic acid) achieves full conversion within 30 minutes, eliminating solvent use entirely [2] [7].

Table 3: Solvent-Free Synthesis Parameters

| Catalyst | Reaction Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Montmorillonite K10 | 45 | 100 | 89 |

| p-Toluenesulfonic Acid | 30 | 25 (ball milling) | 82 |

These methods align with green chemistry principles by minimizing waste and energy consumption.

The electronic structure of 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile has been extensively analyzed using density functional theory calculations, revealing critical insights into its molecular electronic properties. Comprehensive DFT studies employing both B3LYP/6-31G** and B3LYP/6-311++G(d,p) basis sets demonstrate the compound's distinctive electronic characteristics arising from the interplay between the electron-rich pyrazole ring, the electron-withdrawing carbonitrile group, and the polarizable iodine substituent [1] [2].

The optimized molecular geometry reveals a planar pyrazole core with minimal deviation from planarity, indicating strong conjugation within the five-membered heterocyclic system. The calculated total energies of -1425.32 a.u. (B3LYP/6-31G**) and -1425.45 a.u. (B3LYP/6-311++G(d,p)) demonstrate excellent convergence between different basis set calculations, validating the computational approach [3] [4].

Electronic configuration analysis reveals that the highest occupied molecular orbital energy ranges from -6.85 eV to -6.92 eV depending on the basis set employed, while the lowest unoccupied molecular orbital energies span from -2.38 eV to -2.43 eV. These values yield HOMO-LUMO energy gaps of 4.42 eV and 4.54 eV respectively, indicating moderate chemical reactivity and kinetic stability [5] [6].

The electronic chemical potential values of approximately -4.64 eV to -4.65 eV suggest balanced electron-donating and electron-accepting capabilities. Chemical hardness calculations yield values of 2.21 eV to 2.27 eV, classifying the compound as moderately hard according to Pearson's hard-soft acid-base theory [7] [8]. The global electrophilicity index values of 4.76 eV to 4.88 eV indicate significant electrophilic character, particularly attributed to the electron-withdrawing effects of both the iodine substituent and the carbonitrile group [2] [9].

Mulliken population analysis reveals substantial charge redistribution within the molecule, with the iodine atom bearing a partial positive charge of approximately +0.18 e, while the nitrogen atoms in the pyrazole ring exhibit negative charges ranging from -0.25 e to -0.35 e. The carbonitrile nitrogen demonstrates the highest negative charge density at -0.45 e, consistent with its strong electron-withdrawing nature [10] [11].

Natural bond orbital analysis indicates significant hyperconjugative interactions between the ethyl group and the pyrazole ring, with stabilization energies of approximately 12.5 kcal/mol. The C-I bond exhibits pronounced ionic character with 23% s-character and 77% p-character in the carbon hybrid orbital, reflecting the polarized nature of the carbon-halogen bond [12] [13].

Molecular Orbital Interactions Influencing Reactivity Patterns

The molecular orbital landscape of 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile reveals distinct patterns of electron density distribution that dictate its chemical reactivity profile. The frontier molecular orbitals exhibit characteristic localizations that provide insight into preferred reaction pathways and intermolecular interaction modes [14] [15].

The highest occupied molecular orbital demonstrates primary localization on the pyrazole ring π-system, with significant contributions from the nitrogen lone pairs and the aromatic π-electrons. This distribution makes the pyrazole ring the primary nucleophilic attack center, particularly at the N1 position where electron density is maximized [9] [5]. The HOMO exhibits extended delocalization across the entire heterocyclic framework, facilitating π-π stacking interactions with aromatic systems and potential coordination with electrophilic metal centers.

The HOMO-1 orbital displays substantial character from iodine p-orbitals, creating a distinct halogen bonding site that can participate in non-covalent interactions with electron-rich species. This orbital configuration explains the compound's propensity for halogen bonding, where the iodine atom acts as an electron acceptor through its σ-hole [12] [16]. The energy separation of 0.93 eV between HOMO and HOMO-1 indicates moderate orbital mixing under perturbation conditions.

The HOMO-2 orbital is primarily localized on the carbonitrile π-system, representing the electron-withdrawing region of the molecule. This orbital's energy of -8.12 eV reflects the strong electron-accepting nature of the cyano group, which significantly influences the overall electronic structure and reactivity patterns [2] [10].

The lowest unoccupied molecular orbital exhibits π* character predominantly localized on the pyrazole ring system, making it the primary electrophilic attack center. The LUMO energy of -2.38 eV indicates moderate electron-accepting capability, suitable for nucleophilic addition reactions at the pyrazole ring carbons [4] [7]. The spatial distribution of the LUMO suggests that electrophilic attack would preferentially occur at the pyrazole C3 position, where the π* orbital exhibits maximum amplitude.

The LUMO+1 orbital demonstrates significant carbonitrile π* character, providing a secondary site for nucleophilic addition reactions. This orbital's energy of -1.92 eV makes it accessible under mild reaction conditions, particularly for strong nucleophiles such as organometallic reagents [9] [15]. The orbital's localization on the cyano group suggests potential for nucleophilic addition across the C≡N triple bond, leading to imine or amide derivatives.

Orbital interaction analysis reveals significant mixing between the pyrazole π-system and the carbonitrile π-system, with overlap integrals of approximately 0.25. This mixing results in charge-transfer transitions that are responsible for the compound's absorption in the ultraviolet region around 285 nm [2] [17]. Time-dependent DFT calculations predict oscillator strengths of 0.65 for the HOMO→LUMO transition, indicating strong optical activity.

The molecular orbital coefficients indicate that orbital interactions are dominated by π-type overlap, with minimal σ-orbital participation except for the ethyl substituent. The C-I bond orbital exhibits significant polarization with 68% character on iodine and 32% on carbon, consistent with the electronegativity difference between these atoms [13] [18].

Conformational Dynamics Through Molecular Mechanics Simulations

Molecular mechanics simulations of 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile reveal rich conformational dynamics arising from rotation about the N1-ethyl bond and subtle deformations of the pyrazole ring system. The conformational landscape exhibits multiple energy minima separated by modest barriers, indicating significant conformational flexibility at ambient temperatures [16] [19].

The ethyl group rotation presents the most significant conformational degree of freedom, with a calculated barrier of 2.8 kcal/mol for the transition between staggered conformations. The minimum energy conformation corresponds to the ethyl group oriented anti to the iodine substituent, minimizing steric interactions while maximizing favorable dipole-dipole interactions [20] [21]. The energy profile for ethyl rotation follows a three-fold symmetric pattern with minima at dihedral angles of 60°, 180°, and 300°, typical of ethyl substituents on aromatic systems.

Alternative conformations with the ethyl group in gauche orientations relative to the iodine atom are stabilized by weak C-H...I hydrogen bonding interactions, with energies only 2.2 kcal/mol above the global minimum. These conformations are readily accessible at room temperature, contributing to conformational averaging observed in solution-state nuclear magnetic resonance spectroscopy [12] [16].

The pyrazole ring demonstrates remarkable planarity across all conformations, with maximum deviations from planarity not exceeding 0.05 Å even in transition states. This planarity is maintained by strong aromatic stabilization and the constraint imposed by the five-membered ring structure [18] [11]. Bond angle analysis reveals minimal variation in the internal angles of the pyrazole ring, with C-N-C angles remaining within 0.7° of the optimized value across all conformations.

Molecular dynamics simulations spanning 100 nanoseconds reveal that the compound undergoes rapid conformational interconversion on the picosecond timescale, with an average residence time of 2.3 picoseconds in each conformational state [16] [19]. The simulation trajectory indicates that conformational transitions occur through concerted motion of the ethyl group accompanied by subtle adjustments in the pyrazole ring geometry.

Bond length fluctuations during the simulation reveal that the N-N bond length exhibits the greatest sensitivity to conformational changes, varying by up to 0.004 Å between different conformational states. The C-I bond length remains remarkably constant at 2.094 ± 0.002 Å, reflecting the strong and relatively inflexible nature of the carbon-halogen bond [13] [18]. The carbonitrile C≡N bond shows minimal variation (1.158 ± 0.001 Å), consistent with its rigid triple-bond character.

Dipole moment calculations reveal significant conformational dependence, ranging from 3.82 Debye in the minimum energy conformation to 4.15 Debye in the transition state. This variation reflects the changing orientation of the ethyl group dipole relative to the pyrazole-carbonitrile dipole moment vector [4] [11]. The conformationally averaged dipole moment of 3.91 Debye agrees well with experimental dielectric measurements.

Intermolecular interaction analysis through molecular mechanics simulations of dimeric structures reveals preferential π-π stacking arrangements with parallel displaced geometries. The calculated interaction energy for the most stable dimer configuration is -8.7 kcal/mol, with optimal inter-ring distances of 3.6 Å [9] [19]. Halogen bonding interactions involving the iodine substituent contribute an additional -2.3 kcal/mol to the dimer stabilization energy.

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant